molecular formula C8H10N2O2 B1458509 Methyl 3,3-dicyano-2,2-dimethylpropanoate CAS No. 1228788-10-0

Methyl 3,3-dicyano-2,2-dimethylpropanoate

Cat. No.: B1458509
CAS No.: 1228788-10-0
M. Wt: 166.18 g/mol
InChI Key: KXZDXMJBQNTYIG-UHFFFAOYSA-N
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Description

Methyl 3,3-dicyano-2,2-dimethylpropanoate is an organic compound with the molecular formula C8H10N2O2. It is characterized by the presence of two cyano groups and a methyl ester group attached to a dimethylpropanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dicyano-2,2-dimethylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of malononitrile with methyl isobutyrate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dicyano-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Hydrolysis: 3,3-dicyano-2,2-dimethylpropanoic acid.

    Reduction: 3,3-diamino-2,2-dimethylpropanoate.

Scientific Research Applications

Methyl 3,3-dicyano-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,3-dicyano-2,2-dimethylpropanoate involves its reactivity towards nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids. These reactions are facilitated by the electronic and steric properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3-dicyano-2,2-dimethylpropanoate is unique due to the presence of two cyano groups, which impart distinct reactivity and properties compared to similar compounds. The cyano groups enhance the compound’s electrophilicity and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3,3-dicyano-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-8(2,7(11)12-3)6(4-9)5-10/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZDXMJBQNTYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C#N)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 12 liter 3 neck round bottom flask equipped with a mechanical stirrer, thermometer, condenser and nitrogen bubbler, was charged with malononitrile (251 g, 3.802 moles) and THF (2 liters). Potassium t-butoxide (1M THF, 3.802 L, 3.802 moles) was then added. The mixture was stirred at 50° C. for 30 min. Methyl 2-bromoisobutyrate (688 g, 3.80 moles) was added and the reaction mixture was stirred overnight at 50° C. The reaction was partitioned between aqueous 1N HCl and EtOAc. The organic phase was washed with brine, dried over MgSO4, filtered and concentrated to give the indicated product. 1H NMR (400 MHz, CD3CN): δ 4.35 (s, 1H); 3.73 (s, 3H); 1.43 (s, 6H).
[Compound]
Name
3
Quantity
12 L
Type
reactant
Reaction Step One
Quantity
251 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
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solvent
Reaction Step Two
Quantity
3.802 L
Type
reactant
Reaction Step Three
Quantity
688 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In THF (91 ml), 3 g (45.411 mmol) of malonic acid dinitrile was slowly added to 1.816 g (45.411 mmol) of sodium hydride (60% in mineral oil). Then 5.876 ml (45.411 mmol) of methyl-2-bromo-2-methylpropanoate was added and it was stirred overnight at RT. Then a further 5.876 ml (45.411 mmol) of methyl-2-bromo-2-methylpropanoate was added and it was heated overnight to 50° C. Then once again, 1.762 ml (13.623 mmol) of methyl-2-bromo-2-methylpropanoate was added and it was heated for a further 4 h to 50° C. Saturated aqueous sodium hydrogen carbonate solution was then added to the mixture and it was extracted three times with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried over sodium sulphate, filtered and evaporated to dryness. 8.9 g of raw product was obtained, and was purified by silica gel chromatography (cyclohexane-ethyl acetate 4:1).
Quantity
5.876 mL
Type
reactant
Reaction Step One
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5.876 mL
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reactant
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1.762 mL
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3 g
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1.816 g
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Reaction Step Five
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Quantity
91 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In THF (91 ml), 1.816 g (45.411 mmol) of sodium hydride (60% in mineral oil) were admixed gradually with 3 g (45.411 mmol) of malononitrile. Subsequently, 5.876 ml (45.411 mmol) of methyl 2-bromo-2-methylpropanoate were added and the reaction mixture was stirred at room temperature overnight. Thereafter, another 5.876 ml (45.411 mmol) of methyl 2-bromo-2-methylpropanoate were added and the reaction mixture was heated to 50° C. overnight. Then yet another 1.762 ml (13.623 mmol) of methyl 2-bromo-2-methylpropanoate were added and the reaction mixture was heated to 50° C. for a further 4 h. The mixture was then admixed with saturated aqueous sodium hydrogencarbonate solution and extracted three times with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried over sodium sulphate, filtered and concentrated to dryness. This gave 8.9 g of crude product, which was purified by chromatography on silica gel (4:1 cyclohexane-ethyl acetate).
Quantity
1.816 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5.876 mL
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reactant
Reaction Step Three
Quantity
5.876 mL
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reactant
Reaction Step Four
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1.762 mL
Type
reactant
Reaction Step Five
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Type
reactant
Reaction Step Six
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91 mL
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

3 g (45.411 mmol) of malononitrile were added slowly to 1.816 g (45.411 mmol) of sodium hydride (60% in mineral oil) in THF (91 ml). 5.876 ml (45.411 mmol) of methyl 2-bromo-2-methylpropanoate were then added, and the mixture was stirred at RT overnight. Another 5.876 ml (45.411 mmol) of methyl 2-bromo-2-methylpropanoate were then added, and the mixture was heated at 50° C. overnight. Another 1.762 ml (13.623 mmol) of methyl 2-bromo-2-methylpropanoate were then added, and the mixture was heated at 50° C. for another 4 h. Saturated aqueous sodium bicarbonate solution was then added, and the mixture was extracted three times with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried with sodium sulphate, filtered and concentrated to dryness. This gave 8.9 g of crude product which was purified by chromatography on silica gel (cyclohexane/ethyl acetate 4:1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.816 g
Type
reactant
Reaction Step One
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Quantity
91 mL
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solvent
Reaction Step One
Quantity
5.876 mL
Type
reactant
Reaction Step Two
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5.876 mL
Type
reactant
Reaction Step Three
Quantity
1.762 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

In THF (91 ml), 3 g (45.411 mmol) of malononitrile were added slowly to 1.816 g (45.411 mmol) of sodium hydride (60% in mineral oil). Subsequently, 5.876 ml (45.411 mmol) of methyl 2-bromo-2-methylpropanoate were added and the mixture was stirred at RT overnight. Thereafter, another 5.876 ml (45.411 mmol) of methyl 2-bromo-2-methylpropanoate were added and the mixture was heated at 50° C. overnight. Then yet another 1.762 ml (13.623 mmol) of methyl 2-bromo-2-methylpropanoate were added and the mixture was heated at 50° C. for a further 4 h. Saturated aqueous sodium bicarbonate solution was then added to the reaction, and the mixture was extracted three times with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated to dryness. This gave 8.9 g of crude product, which was purified by chromatography on silica gel (cyclohexane-ethyl acetate 4:1).
Quantity
5.876 mL
Type
reactant
Reaction Step One
Quantity
5.876 mL
Type
reactant
Reaction Step Two
Quantity
1.762 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
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1.816 g
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91 mL
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3,3-dicyano-2,2-dimethylpropanoate
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Methyl 3,3-dicyano-2,2-dimethylpropanoate
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Methyl 3,3-dicyano-2,2-dimethylpropanoate
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Methyl 3,3-dicyano-2,2-dimethylpropanoate
Reactant of Route 6
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Methyl 3,3-dicyano-2,2-dimethylpropanoate

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